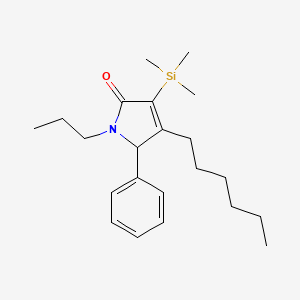
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- is a complex organic compound belonging to the class of γ-lactam compounds. These compounds are known for their diverse applications in organic synthesis, drug development, and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one derivatives typically involves transition metal catalysis and cascade cyclization reactions. For instance, the copper-catalyzed synthesis of 1,5-dihydro-2H-pyrrol-2-one involves the reaction of aldehydes and amines . Other methods include the palladium-catalyzed reaction of propargylamine, halide, and TFben, as well as the nickel-catalyzed reaction of acetamide with isocyanide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one derivatives undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of γ-lactam antibiotics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dihydro-2H-pyrrol-2-one
- 1-Methyl-1,5-dihydro-2H-pyrrol-2-one
- 1-Phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
198214-13-0 |
|---|---|
Fórmula molecular |
C22H35NOSi |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
3-hexyl-2-phenyl-1-propyl-4-trimethylsilyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H35NOSi/c1-6-8-9-13-16-19-20(18-14-11-10-12-15-18)23(17-7-2)22(24)21(19)25(3,4)5/h10-12,14-15,20H,6-9,13,16-17H2,1-5H3 |
Clave InChI |
KWQWOVAIAXULPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=O)N(C1C2=CC=CC=C2)CCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


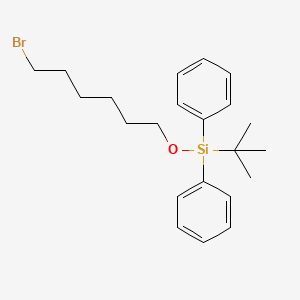
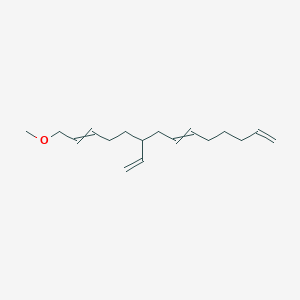
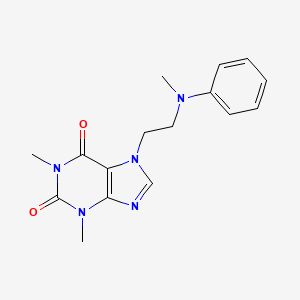
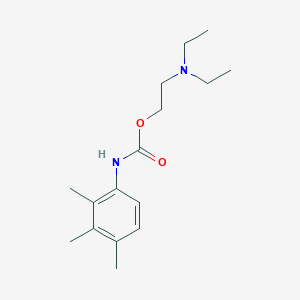
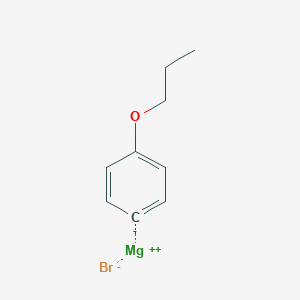
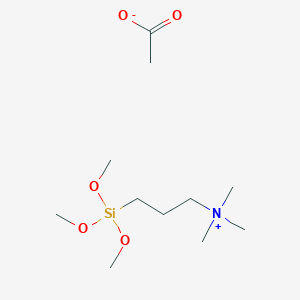
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
